molecular formula C10H12FNO B2705578 2-(Cyclopropylmethoxy)-5-fluoroaniline CAS No. 937596-77-5

2-(Cyclopropylmethoxy)-5-fluoroaniline

Cat. No.: B2705578
CAS No.: 937596-77-5
M. Wt: 181.21
InChI Key: GEAFMMIPUICTNG-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-5-fluoroaniline is an organic compound that features a cyclopropylmethoxy group and a fluorine atom attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-5-fluoroaniline typically involves the introduction of the cyclopropylmethoxy group and the fluorine atom onto the aniline ring. One common method is through a multi-step synthesis starting from commercially available aniline derivatives. The process may involve:

    Nitration: of aniline to introduce a nitro group.

    Reduction: of the nitro group to form the corresponding amine.

    Halogenation: to introduce the fluorine atom.

    Etherification: to attach the cyclopropylmethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-5-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can modify the functional groups on the aniline ring.

    Substitution: The fluorine atom and the cyclopropylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

2-(Cyclopropylmethoxy)-5-fluoroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopropylmethoxy)-4-fluoroaniline: Similar structure but with the fluorine atom in a different position.

    2-(Cyclopropylmethoxy)-5-chloroaniline: Similar structure but with a chlorine atom instead of fluorine.

    2-(Cyclopropylmethoxy)-5-bromoaniline: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

2-(Cyclopropylmethoxy)-5-fluoroaniline is unique due to the specific positioning of the cyclopropylmethoxy group and the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-5-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-8-3-4-10(9(12)5-8)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAFMMIPUICTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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